molecular formula C26H33FN2O4S B12423382 BM635 (mesylate)

BM635 (mesylate)

Cat. No.: B12423382
M. Wt: 488.6 g/mol
InChI Key: MVRJSLMLRLIZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BM635 mesylate is a potent inhibitor of the MmpL3 protein, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. This compound exhibits outstanding anti-mycobacterial activity, making it a promising candidate for tuberculosis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

BM635 mesylate is synthesized through a series of chemical reactions starting from the free-base BM635. The mesylate salt form is prepared to improve the compound’s bioavailability and solubility. The synthetic route involves the reaction of BM635 with methanesulfonic acid under controlled conditions to form BM635 mesylate .

Industrial Production Methods

The industrial production of BM635 mesylate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BM635 mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of BM635 mesylate, which may exhibit different biological activities and properties .

Scientific Research Applications

BM635 mesylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of MmpL3 protein.

    Biology: Investigated for its effects on the cell wall biosynthesis of Mycobacterium tuberculosis.

    Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.

    Industry: Utilized in the development of new anti-mycobacterial drugs

Mechanism of Action

BM635 mesylate exerts its effects by inhibiting the MmpL3 protein, which is essential for the transport of mycolic acids to the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacterial cells. The compound binds to the MmpL3 protein, blocking its function and preventing the formation of a functional cell wall .

Comparison with Similar Compounds

BM635 mesylate is compared with other similar compounds, such as:

BM635 mesylate stands out due to its improved bioavailability and solubility compared to the free-base BM635 and other related compounds .

Properties

Molecular Formula

C26H33FN2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;methanesulfonic acid

InChI

InChI=1S/C25H29FN2O.CH4O3S/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;1-5(2,3)4/h4-11,16,18H,12-15,17H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MVRJSLMLRLIZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.CS(=O)(=O)O

Origin of Product

United States

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